Superior Potency Against Drug-Resistant P. falciparum Dd2 Strain Compared to Chloroquine
CWHM-1008 demonstrates approximately 9.3-fold greater potency than chloroquine against the multi-drug resistant P. falciparum Dd2 strain. Notably, while chloroquine exhibits reduced activity in Dd2 relative to 3D7 (resistance index ~4.3), CWHM-1008 displays enhanced activity against the resistant strain (resistance index ~0.5) [1].
| Evidence Dimension | In vitro antimalarial potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 21 ± 1 nM against Dd2; IC₅₀ = 46 nM against 3D7 |
| Comparator Or Baseline | Chloroquine: IC₅₀ = 196 ± 14 nM against Dd2; IC₅₀ ~45 nM against 3D7 |
| Quantified Difference | 9.3-fold more potent than chloroquine against Dd2; resistance index (Dd2/3D7) = 0.5 for CWHM-1008 vs. ~4.3 for chloroquine |
| Conditions | P. falciparum in vitro culture; drug-sensitive 3D7 strain and multi-drug resistant Dd2 strain |
Why This Matters
For laboratories investigating antimalarial resistance mechanisms or screening compounds against resistant isolates, CWHM-1008 offers a critical advantage: it maintains and even improves potency where standard comparators like chloroquine fail.
- [1] Meyers MJ, et al. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. J Med Chem. 2019 Apr 11;62(7):3503-3512. View Source
